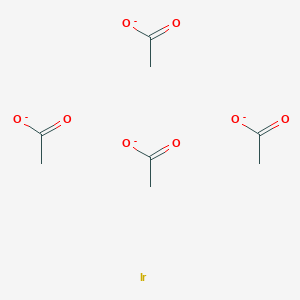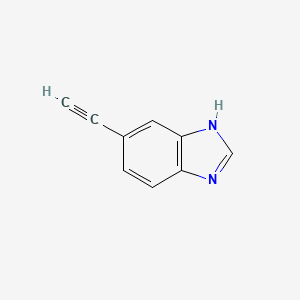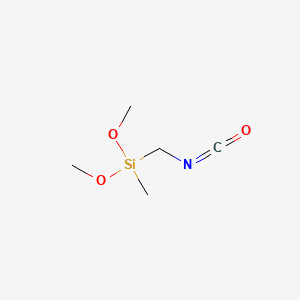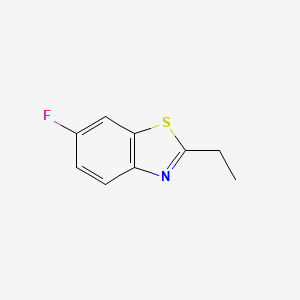![molecular formula C14H12BrN3 B1644320 1-[(4-Bromophenyl)methyl]-1H-indazol-5-amine](/img/structure/B1644320.png)
1-[(4-Bromophenyl)methyl]-1H-indazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indazol-5-amine, 1-[(4-bromophenyl)methyl]- is an organic compound belonging to the class of indazoles. Indazoles are heterocyclic aromatic compounds containing a fused benzene and pyrazole ring. This specific compound is characterized by the presence of a bromophenyl group attached to the indazole core, making it a valuable intermediate in various chemical syntheses and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indazol-5-amine, 1-[(4-bromophenyl)methyl]- typically involves the reaction of indazole derivatives with bromophenyl reagents. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a bromophenylboronic acid reacts with an indazole derivative under the influence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
1H-Indazol-5-amine, 1-[(4-bromophenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of corresponding indazole-5-carboxylic acid.
Reduction: Formation of 1H-Indazol-5-amine, 1-[(4-aminophenyl)methyl]-.
Substitution: Formation of 1H-Indazol-5-amine, 1-[(4-azidophenyl)methyl]-.
Applications De Recherche Scientifique
1H-Indazol-5-amine, 1-[(4-bromophenyl)methyl]- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mécanisme D'action
The mechanism of action of 1H-Indazol-5-amine, 1-[(4-bromophenyl)methyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1H-Indazol-5-amine, 1-methyl-
- 1H-Indazol-5-amine, 1-phenyl-
- 1H-Indazol-5-amine, 1-(4-chlorophenyl)methyl-
Uniqueness
1H-Indazol-5-amine, 1-[(4-bromophenyl)methyl]- is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom enhances the compound’s ability to participate in substitution reactions and increases its potential as a bioactive molecule .
Propriétés
Formule moléculaire |
C14H12BrN3 |
|---|---|
Poids moléculaire |
302.17 g/mol |
Nom IUPAC |
1-[(4-bromophenyl)methyl]indazol-5-amine |
InChI |
InChI=1S/C14H12BrN3/c15-12-3-1-10(2-4-12)9-18-14-6-5-13(16)7-11(14)8-17-18/h1-8H,9,16H2 |
Clé InChI |
WRTGKYPGAPKELP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN2C3=C(C=C(C=C3)N)C=N2)Br |
SMILES canonique |
C1=CC(=CC=C1CN2C3=C(C=C(C=C3)N)C=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


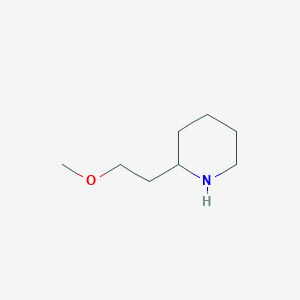
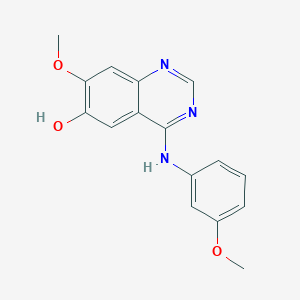
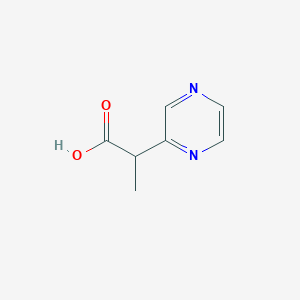
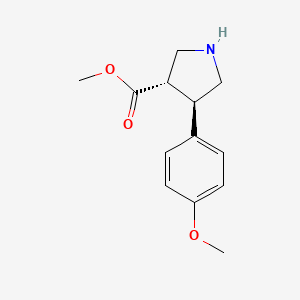
![3-Benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B1644250.png)
![1-((3-hydroxy-6-methylpyridin-2-yl)methyl)-2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazole-6-carbaldehyde](/img/structure/B1644251.png)
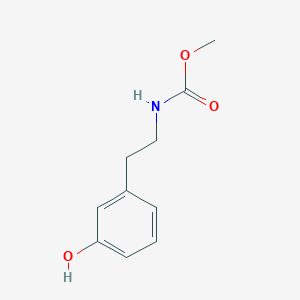
![[6-(Trifluoromethyl)pyridin-3-yl]-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B1644264.png)
![(2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid](/img/structure/B1644268.png)
![4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)-benzene-1,2-diamine](/img/structure/B1644275.png)
